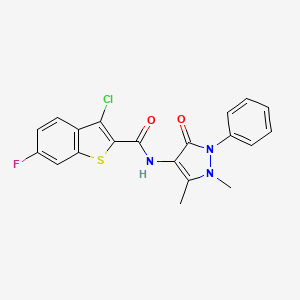

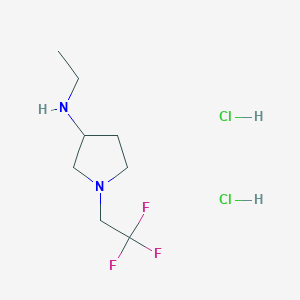

![molecular formula C18H9Cl2F3N4 B2358129 2-(4-氯苯基)-7-[3-氯-5-(三氟甲基)-2-吡啶基]吡唑并[1,5-a]嘧啶 CAS No. 1092345-64-6](/img/structure/B2358129.png)

2-(4-氯苯基)-7-[3-氯-5-(三氟甲基)-2-吡啶基]吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(4-Chlorophenyl)-7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine” is a derivative of pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties . They are part of a new set of small molecules that have been synthesized as novel CDK2 targeting compounds .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various pathways. One approach involves the Cu (II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles . Another method uses the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction with synthesized glycone and aglycone intermediates .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The structure of the synthesized compounds can be confirmed by X-ray crystallography, 1H and 13C NMR, and HRMS studies .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using IR, 1H NMR, and 13C NMR .科学研究应用

抗肿瘤活性

对吡唑并[1,5-a]嘧啶衍生物的研究表明它们作为抗肿瘤剂的潜力。例如,辛(2012 年)合成了 5-(4-氯苯基)-N,N-二甲基-7-(三氟甲基)吡唑并嘧啶-3-甲酰胺,发现它表现出良好的抗肿瘤活性 (辛,2012)。此外,刘等人(2020 年)报道合成了一种结构相似的化合物,该化合物对人肺腺癌和胃癌细胞系表现出显着的抑制作用,表明有希望的抗癌活性 (刘、赵和卢,2020)。

有机金属配合物的生物应用

Varma 等人(2020 年)合成了具有吡唑并[1,5-a]嘧啶的中性铼 (I) 配合物,并观察到对 HCT116 细胞具有有效的细胞毒性,其中一些显示出比顺铂等标准药物更好的活性 (Varma、Pandya、Vaidya、Pathak、Bhatt 和 Patel,2020)。

抗菌和抗溃疡活性

Doria 等人(1986 年)对相关化合物的一项研究表明具有显着的抗溃疡活性 (多利亚、帕萨罗蒂、萨拉、马格里尼、斯贝兹、蒂博拉、切塞拉尼和卡斯特罗,1986)。此外,艾哈迈德、埃尔格梅伊和阿扎姆(2023 年)合成了新的嘧啶衍生物,包括吡唑并[1,5-a]嘧啶,可能具有潜在的抗菌应用 (艾哈迈德、埃尔格梅伊和阿扎姆,2023)。

结构和化学性质

已经对吡唑并[1,5-a]嘧啶衍生物的结构和化学性质进行了研究,以了解它们的潜在应用。例如,Portilla、Quiroga、Cobo、Low 和 Glidewell(2005 年)探索了各种吡唑并[1,5-a]嘧啶衍生物中的氢键链,提供了对其分子相互作用的见解 (Portilla、Quiroga、Cobo、Low 和 Glidewell,2005)。

合成和受体亲和力

Harden、Quinn 和 Scammells(1991 年)对 1-甲基异鸟嘌呤的吡唑并[3,4-d]嘧啶类似物进行的研究揭示了它们对腺苷受体亲和力的潜力,这可能对治疗剂的开发产生影响 (Harden、Quinn 和 Scammells,1991)。

作用机制

安全和危害

未来方向

The future directions in the research of pyrazolo[1,5-a]pyrimidines involve the development of more potent and efficacious anticancer drugs with pyrazolo[1,5-a]pyrimidine scaffold . This includes the use of different synthetic pathways for the preparation and post-functionalization of this functional scaffold .

属性

IUPAC Name |

2-(4-chlorophenyl)-7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl2F3N4/c19-12-3-1-10(2-4-12)14-8-16-24-6-5-15(27(16)26-14)17-13(20)7-11(9-25-17)18(21,22)23/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMYQDLWOIAJJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN3C(=CC=NC3=C2)C4=C(C=C(C=N4)C(F)(F)F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl2F3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2358050.png)

![2-Chloro-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]acetamide](/img/structure/B2358051.png)

![5-Bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]furan-2-carboxamide](/img/structure/B2358053.png)

![N-benzyl-N-methyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2358055.png)

![Methyl 2-[6-chloro-4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetate](/img/structure/B2358058.png)

![N-{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}-N-methylprop-2-enamide](/img/structure/B2358061.png)

![ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2358062.png)